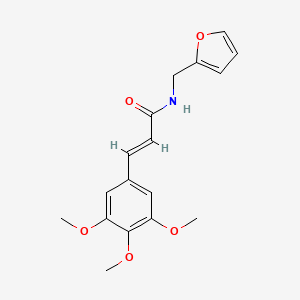
N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as FMA, is a synthetic compound that has been studied for its potential applications in scientific research. FMA has been shown to have various biochemical and physiological effects, and its mechanism of action has been investigated in several studies.
作用機序
The mechanism of action of N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but several studies have suggested that it may act through multiple pathways. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival. Additionally, this compound has been shown to inhibit the expression of several genes involved in cancer progression, including VEGF and MMP-9.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo.
実験室実験の利点と制限
N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its structure can be modified to improve its properties. This compound has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, this compound also has some limitations, including its limited solubility in water and its potential for off-target effects.
将来の方向性
There are several potential future directions for research on N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of interest is the development of this compound analogs with improved properties, such as increased solubility and potency. Another area of interest is the investigation of this compound as a radiosensitizer in combination with radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
合成法
N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-furylacrylic acid in the presence of a base. The resulting intermediate is then treated with acryloyl chloride to yield the final product, this compound. The synthesis method has been optimized in several studies, and the purity and yield of this compound can be improved by using different reaction conditions.
科学的研究の応用
N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been investigated for its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
特性
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-14-9-12(10-15(21-2)17(14)22-3)6-7-16(19)18-11-13-5-4-8-23-13/h4-10H,11H2,1-3H3,(H,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPWIWOBXGMXRO-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

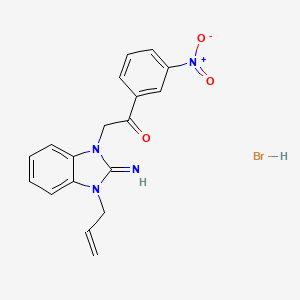
![3-(4-isopropylphenyl)-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B5010844.png)
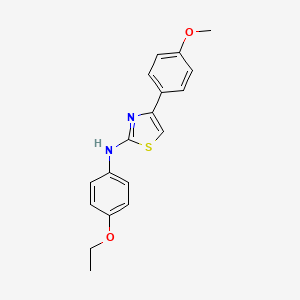
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5010852.png)
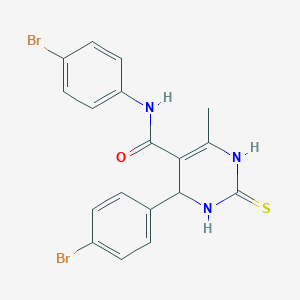
![6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5010872.png)
![10-(cyclopropylcarbonyl)-11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5010877.png)
![2,2,2-trichloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)acetamide](/img/structure/B5010895.png)

![[1-(3,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5010915.png)
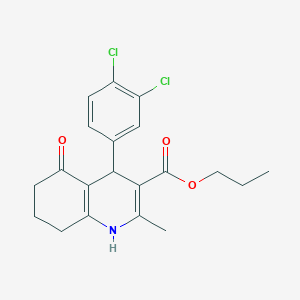
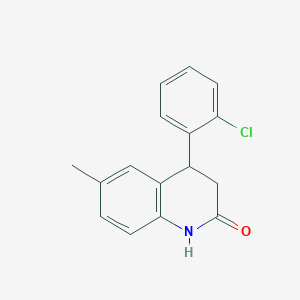
![methyl 4-({2,2,2-trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)benzoate](/img/structure/B5010940.png)
![N-(5-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5010952.png)